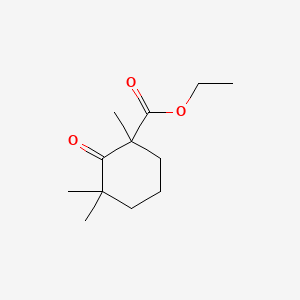

6-Carbethoxy-2,2,6-trimethylcyclohexanone

Description

Context and Structural Significance within the Cyclohexanone (B45756) Chemical Class

6-Carbethoxy-2,2,6-trimethylcyclohexanone, also known by its synonym ethyl 1,3,3-trimethyl-2-oxo-cyclohexanecarboxylate, is a polysubstituted derivative of cyclohexanone. guidechem.comchemicalbook.com The cyclohexanone framework is a six-membered carbon ring containing a ketone functional group. This structural motif is of fundamental importance in organic chemistry, serving as a versatile building block in the synthesis of numerous natural products and commercial chemicals. wikipedia.orgucla.eduresearchgate.net

The significance of this compound lies in its specific substitution pattern. The presence of a carbethoxy (–COOEt) group at the 6-position, and three methyl groups at the 2- and 6-positions, imparts distinct steric and electronic properties to the molecule. The gem-dimethyl group at the 2-position and the methyl group at the 6-position create significant steric hindrance around the carbonyl group and the adjacent quaternary carbon. This steric crowding can influence the stereochemical outcome of reactions at the carbonyl carbon and the enolate chemistry of the molecule. For instance, the related compound 2,2,6-trimethylcyclohexanone (B1581249) shows reduced reactivity in forming cyanohydrin compared to cyclohexanone, a phenomenon attributed to steric hindrance from the three α-methyl groups. researchgate.net

The β-keto ester functionality, comprising the ketone at position 2 and the ester at position 6, is a particularly valuable synthetic handle. The α-protons between the two carbonyl groups are acidic and can be readily removed to form an enolate, which can then participate in a wide range of carbon-carbon bond-forming reactions. youtube.com However, in the case of this compound, the carbon bearing the carbethoxy group is quaternary, lacking an α-proton, which limits its direct enolization at this position.

Historical Development of Synthetic Approaches to Similar Cyclohexanone Scaffolds

The synthesis of substituted cyclohexanones has been a central theme in organic chemistry for over a century, with several named reactions being developed to construct this important structural motif. Two of the most classical and enduring methods are the Robinson annulation and the Dieckmann condensation.

The Robinson annulation , discovered by Sir Robert Robinson in 1935, is a powerful method for the formation of a six-membered ring. wikipedia.orgucla.edu This reaction sequence involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation to form a cyclohexenone, which can then be further modified to a cyclohexanone. masterorganicchemistry.com This method has been instrumental in the synthesis of steroids and other complex natural products. wikipedia.org For example, the Wieland-Miescher ketone, a key intermediate in steroid synthesis, is prepared via a Robinson annulation. wikipedia.org

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester. This reaction is particularly useful for the formation of five- and six-membered rings. The choice of the starting diester determines the substitution pattern of the resulting cyclic β-keto ester. This method provides a direct route to functionalized cyclohexanones and has been widely employed in the synthesis of natural products.

More contemporary approaches to the synthesis of polysubstituted cyclohexanones involve a variety of methods, including tandem reactions that form multiple bonds in a single pot. These can include combinations of Michael additions and aldol or Claisen condensations, as well as transition-metal-catalyzed cyclizations and photocatalyzed annulations. These modern methods often offer greater efficiency and control over the stereochemistry of the final product.

Importance of the this compound Moiety in Organic Synthesis and Reaction Studies

The this compound moiety, while being a relatively simple structure, holds importance in specific areas of organic chemistry. Its primary documented application lies in the field of flavors and fragrances. A patent discloses that derivatives of 2,2,6-trimethylcyclohexanecarboxylate, which can be synthesized from the title compound, possess useful flavor and fragrance characteristics.

In the broader context of organic synthesis, the β-keto ester functionality is a versatile precursor. While direct enolization at the quaternary center is not possible, the ester group can be hydrolyzed and the resulting β-keto acid can undergo decarboxylation to yield 2,2,6-trimethylcyclohexanone. youtube.comyoutube.com This parent ketone can then be used in a variety of reactions. For example, 2,2,6-trimethylcyclohexanone has been used as a starting material in the synthesis of β-damascone, a component of rose oil fragrance. arkat-usa.org

Furthermore, the study of the reactivity of polysubstituted cyclohexanones like this compound contributes to the fundamental understanding of steric and electronic effects in organic reactions. The hindered environment around the carbonyl group and the presence of multiple functional groups provide a platform for investigating reaction mechanisms and developing new synthetic methodologies. Research on related carbethoxy-substituted cyclohexenones has demonstrated their utility in synthesizing compounds with potential biological activity, such as antifungal and antibacterial agents. bohrium.comnih.govresearchgate.net

Chemical Compound Data

Below is a table summarizing the key chemical identifiers and properties of the compounds mentioned in this article.

| Compound Name | Synonyms | Molecular Formula | CAS Number |

| This compound | Ethyl 1,3,3-trimethyl-2-oxo-cyclohexanecarboxylate | C12H20O3 | 7507-68-8 |

| Cyclohexanone | Pimelic ketone, Sextone, Anone | C6H10O | 108-94-1 |

| 2,2,6-Trimethylcyclohexanone | - | C9H16O | 2408-37-9 |

| Wieland-Miescher ketone | (±)-8a-Methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione | C11H14O2 | 20007-72-3 |

| β-Damascone | (E)-1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-buten-1-one | C13H20O | 23726-91-2 |

Physical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Weight | 212.29 g/mol |

| Appearance | Clear, colorless liquid |

| Boiling Point | 55-56 °C at 3 mmHg |

| Density | 1.0493 g/cm³ (estimate) |

| Refractive Index | 1.454-1.456 |

| 1H NMR | Data not available in searched literature |

| 13C NMR | Predicted data available, but not from experimental sources in the searched literature. |

| IR Spectrum | Data not available in searched literature |

| Mass Spectrum | Data not available in searched literature |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1,3,3-trimethyl-2-oxocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O3/c1-5-15-10(14)12(4)8-6-7-11(2,3)9(12)13/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXCZRFBBEUNPTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCC(C1=O)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80322611 | |

| Record name | Ethyl 1,3,3-trimethyl-2-oxocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80322611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7507-68-8 | |

| Record name | NSC401657 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401657 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 1,3,3-trimethyl-2-oxocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80322611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 6 Carbethoxy 2,2,6 Trimethylcyclohexanone

Transformations Involving the Ketone Functional Group

Regioselective and Stereoselective Reduction Reactions of Cyclohexanones

The reduction of the carbonyl group in substituted cyclohexanones is a well-studied transformation, with the stereochemical outcome being highly dependent on the nature of the reducing agent and the steric and electronic properties of the substituents on the ring. For 6-Carbethoxy-2,2,6-trimethylcyclohexanone, the presence of methyl groups at the C2 and C6 positions introduces significant steric hindrance, which influences the trajectory of the incoming hydride nucleophile.

Generally, the reduction of cyclic ketones can proceed via two main pathways, leading to either an axial or an equatorial alcohol. The facial selectivity of this addition is governed by a balance of steric and electronic effects. acs.org Small nucleophiles, such as lithium aluminum hydride, tend to favor axial attack, leading to the formation of an equatorial alcohol. acs.org Conversely, bulkier reducing agents, like K-Selectride, preferentially attack from the less hindered equatorial face to yield the axial alcohol. acs.org

In the case of cis-2,6-dimethylcyclohexanone, reduction with sodium borohydride (B1222165) in methanol (B129727) has been shown to produce a predominance of the axial alcohol, a result that highlights the subtle interplay of factors beyond simple steric hindrance. researchgate.net Computational studies on the reduction of cis-2,6-dimethyl-4-piperidone, a related heterocyclic system, have indicated that a twist-boat conformation may play a significant role in the reaction pathway and the resulting stereoselectivity. acs.org Enzymatic reductions also offer a high degree of stereoselectivity. For instance, the two-step enzymatic asymmetric reduction of 2,6,6-trimethyl-2-cyclohexen-1,4-dione has been utilized for the practical synthesis of the doubly chiral (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone. nih.govresearchgate.net This demonstrates the potential for highly specific reductions in similarly substituted cyclohexanone (B45756) rings.

Table 1: Factors Influencing Stereoselectivity in Cyclohexanone Reduction

| Factor | Influence on Stereoselectivity | Example | Citation |

| Reducing Agent Size | Small nucleophiles favor axial attack (equatorial alcohol); bulky nucleophiles favor equatorial attack (axial alcohol). | LiAlH₄ vs. K-Selectride | acs.org |

| Substituent Position | α-Substituents can sterically hinder axial or equatorial attack, influencing the product ratio. | Reduction of cis-2,6-dimethylcyclohexanone | researchgate.net |

| Conformation | The adoption of non-chair conformations, such as the twist-boat, can alter the accessibility of the carbonyl faces. | Computational studies on substituted piperidones | acs.org |

| Enzymatic Catalysis | Enzymes can provide a chiral environment leading to high regio- and stereoselectivity. | Reduction of trimethyl-cyclohexenone derivatives | nih.govresearchgate.net |

Nucleophilic Additions to the Carbonyl Center

The addition of nucleophiles to the carbonyl carbon of this compound is a fundamental process for carbon-carbon bond formation. The stereochemical course of these additions is, much like reductions, dictated by the steric environment around the carbonyl group. Theoretical models, such as the Felkin-Anh model, provide a framework for predicting the stereochemical outcome of nucleophilic attack on cyclic ketones. acs.org

The addition of organometallic reagents, such as Grignard or organolithium compounds, to sterically hindered ketones can be challenging. In some cases, steric hindrance around the carbonyl group can prevent further reaction after an initial addition. nih.gov The stability of the tetrahedral intermediate formed upon nucleophilic addition is a key factor in these reactions. nih.govpearson.com For instance, the reaction of cyclohexanone with sodium cyanide leads to the formation of a cyanohydrin, a product of nucleophilic addition to the carbonyl carbon. pearson.com

The addition of stabilized anions to related systems, such as the addition of cyano-stabilized anions to π-anisolechromium tricarbonyl complexes, has been shown to lead to the formation of substituted cyclohexadiene derivatives, highlighting the diverse reactivity of cyclohexanone systems. princeton.edu

Enolization and Enolate Reactivity: Alkylation, Acylation, and Condensation Reactions

The presence of α-hydrogens in this compound allows for the formation of enolates under basic conditions. The regioselectivity of enolate formation is a critical aspect of its chemistry. Due to the substitution pattern, two different enolates can potentially be formed. The formation of the less substituted (kinetic) enolate is generally favored by using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures, while the more substituted (thermodynamic) enolate can be obtained under conditions that allow for equilibration. libretexts.org

Once formed, these enolates are potent nucleophiles and can participate in a variety of bond-forming reactions:

Alkylation: The reaction of the enolate with alkyl halides is a powerful method for introducing new alkyl groups. libretexts.org The alkylation of conformationally rigid cyclohexanone enolates typically occurs from the axial face. Studies on the alkylation of 2-methylcyclohexanone (B44802) have shown that a mixture of products can be obtained due to the formation of both possible enolates. libretexts.org

Acylation: Enolates can be acylated using acyl chlorides or other acylating agents to introduce an acyl group.

Condensation Reactions: The enolate can act as a nucleophile in condensation reactions, such as the aldol (B89426) or Claisen-type condensations.

Reactions of the Carbethoxy (Ester) Moiety

The carbethoxy group at the C6 position also imparts significant reactivity to the molecule, primarily through hydrolysis, transesterification, and decarboxylation reactions.

Hydrolysis and Transesterification Processes

The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. aklectures.com The steric hindrance around the ester functionality, due to the adjacent gem-dimethyl group and the quaternary center at C6, can make hydrolysis more challenging compared to unhindered esters. chemicalforums.com In such cases, more forcing conditions, such as the use of strong base at elevated temperatures, may be required. chemicalforums.com

Transesterification, the conversion of one ester to another, is also a viable transformation for β-keto esters. A variety of catalysts, including lipases and titanium ethoxide, have been shown to be effective for the transesterification of sterically hindered β-keto esters. rsc.org The ability to selectively transesterify β-keto esters in the presence of other ester types is often attributed to the formation of a chelated intermediate involving both carbonyl groups. rsc.org

Decarboxylation Reactions and Related Pathways

β-Keto esters are prone to decarboxylation upon heating, typically after hydrolysis to the corresponding β-keto acid. This reaction proceeds through a cyclic transition state and results in the formation of a ketone and carbon dioxide. aklectures.comyoutube.com The ease of decarboxylation is a characteristic feature of β-keto acids. acs.org

The decarboxylation of sterically hindered β-keto esters can be facilitated by various methods. For example, palladium-catalyzed decarboxylation-hydrogenolysis of substituted allyl β-keto esters proceeds under mild, neutral conditions. nih.gov Additionally, selective cleavage and decarboxylation of β-keto esters derived from 2-(trimethylsilyl)ethanol (B50070) can be achieved using fluoride (B91410) ions, while other ester types remain intact. researchgate.net The dealkoxycarbonylation of β-keto esters can also be effected by heating in a mixture of DMSO and water. semanticscholar.org

Reactivity of the Cyclohexanone Ring System

The chemical behavior of this compound is largely dictated by the interplay of its functional groups: the ketone, the ester, and the highly substituted cyclohexane (B81311) framework. The reactivity of the cyclohexanone ring is particularly influenced by the steric environment created by the three methyl groups positioned on the α-carbons relative to the carbonyl group.

Ring Expansion Reactions (e.g., with Diazo Compounds and observed limitations due to steric hindrance)

Ring expansion reactions are a valuable synthetic tool for converting cyclic ketones into larger ring systems. Common methods include reactions with diazo compounds, such as diazomethane (B1218177) (the Büchner–Curtius–Schlotterbeck reaction), and the Tiffeneau-Demjanov rearrangement. vaia.comwikipedia.orgwikipedia.org

The general mechanism for ring expansion with diazomethane involves the nucleophilic attack of diazomethane on the carbonyl carbon, forming a tetrahedral intermediate. chegg.comchegg.com This intermediate then collapses, releasing nitrogen gas and facilitating a 1,2-alkyl shift, which results in the expansion of the ring. For example, cyclohexanone can be converted to cycloheptanone (B156872) using this method. vaia.comchegg.com Similarly, the Tiffeneau-Demjanov rearrangement expands a cyclic ketone by converting it to a 1-aminomethyl-cycloalkanol, which, upon treatment with nitrous acid, forms a diazonium salt that rearranges to a ring-expanded ketone. libretexts.orgnumberanalytics.comd-nb.info

However, the application of these reactions to this compound is severely limited by steric hindrance. The carbonyl group is flanked by a quaternary carbon bearing two methyl groups (C2) and a tertiary carbon with another methyl group (C6). This substitution pattern creates a highly crowded environment around the electrophilic carbonyl carbon. Research on the closely related compound, 2,2,6-trimethylcyclohexanone (B1581249), demonstrates that the presence of these three α-methyl groups effectively shields the carbonyl carbon from nucleophilic attack. shaalaa.comdoubtnut.com For instance, 2,2,6-trimethylcyclohexanone fails to form a cyanohydrin in good yield, a reaction that proceeds readily with unsubstituted cyclohexanone, precisely because the bulky methyl groups impede the approach of the cyanide nucleophile. shaalaa.comdoubtnut.comdoubtnut.com

Given that the initial step in both the diazomethane reaction and the Tiffeneau-Demjanov sequence (via cyanohydrin formation) is a nucleophilic attack at the carbonyl carbon, it can be concluded that this compound would be a very poor substrate for these ring expansion reactions. The significant steric bulk would hinder the approach of the nucleophile (diazomethane or cyanide), making the reaction kinetically unfavorable.

Table 1: Comparison of Ring Expansion Methods and Steric Limitations

| Reaction Name | Reagents | General Applicability | Expected Outcome with this compound |

| Büchner–Curtius–Schlotterbeck | Diazomethane (CH₂N₂) | Expands cyclic ketones by one carbon. vaia.comwikipedia.org | Reaction is highly unlikely to proceed due to severe steric hindrance at the carbonyl carbon, preventing initial nucleophilic attack. shaalaa.comdoubtnut.com |

| Tiffeneau-Demjanov Rearrangement | 1. HCN, KCN2. LiAlH₄3. HNO₂ | Expands cyclic ketones by one carbon via an amino alcohol intermediate. wikipedia.orgnumberanalytics.com | The initial cyanohydrin formation step is expected to fail due to steric hindrance, thus preventing the overall rearrangement. shaalaa.comdoubtnut.com |

Radical Cyclization and Fragmentation Reactions of Cyclohexanone Systems

Radical reactions offer a powerful alternative for forming complex cyclic systems, often under mild conditions with high functional group tolerance. wikipedia.org These reactions typically involve three stages: generation of a radical, an intramolecular cyclization step where the radical attacks a multiple bond, and a termination step. wikipedia.org

For a molecule like this compound, radical reactions would likely originate from the formation of a radical at one of the carbon atoms. While specific studies on the radical cyclization or fragmentation of this exact compound are not prominent in the literature, general principles can be applied to predict potential pathways.

Radical Cyclization: For a radical cyclization to occur, an unsaturated moiety (like a double or triple bond) must be present within the molecule or introduced via a tether. Since the parent molecule is saturated, it would first need to be functionalized. For example, if a radical were generated at the C6-methyl group, it could potentially cyclize onto a suitably placed alkene or alkyne tethered to the carbethoxy group, forming a new bicyclic system. The regioselectivity of such cyclizations (e.g., exo vs. endo) is governed by factors including orbital overlap in the transition state. wikipedia.org

Fragmentation Reactions: Radical fragmentation is a reverse process where a cyclic radical undergoes ring-opening. A common type is β-scission. For the cyclohexanone ring system, if a radical were generated on an atom adjacent to the ring (e.g., an oxygen radical from the carbonyl group via photochemical excitation), it could lead to the cleavage of a C-C bond within the ring. For instance, an alkoxy radical formed at the carbonyl oxygen could induce the cleavage of the C1-C2 or C1-C6 bond, leading to a linear alkyl radical. The stability of the resulting radical would influence the fragmentation pathway.

The high degree of substitution in this compound could influence these reactions by providing potentially stable radical intermediates (e.g., tertiary radicals) and by introducing significant steric strain that could favor fragmentation pathways to relieve that strain.

Table 2: Potential Radical Reactions in Cyclohexanone Systems

| Reaction Type | Description | Potential Application to the Target Compound |

| Intramolecular Radical Cyclization | A radical attacks an unsaturated bond within the same molecule to form a new ring. wikipedia.org | Would require prior functionalization to introduce an unsaturated tether. A radical generated on a substituent could then cyclize. |

| Radical Fragmentation (β-scission) | A radical causes the cleavage of a bond in the β-position, often leading to ring-opening. | An alkoxy radical at the carbonyl could initiate cleavage of the C1-C2 or C1-C6 bond, breaking the ring. |

| Photocatalyzed Annulation | Modern methods can build cyclohexanone rings via radical-radical coupling followed by an intramolecular cyclization. nih.gov | This highlights a synthetic route to cyclohexanones rather than a reaction of them, but illustrates the utility of radical intermediates in this chemical space. |

Electrophilic and Nucleophilic Aromatic Substitution on Derived Compounds

Substitution reactions on an aromatic ring require the initial conversion of the saturated cyclohexanone ring into an aromatic system. A common and effective method for this transformation is the catalytic dehydrogenation of substituted cyclohexanones to form phenols. researchgate.netnih.gov This process can be achieved using catalysts like palladium on carbon (Pd/C) or other palladium complexes, often at elevated temperatures or with an oxidant. nih.govnih.govacs.org

Applying this to this compound, dehydrogenation would yield the corresponding aromatic phenol, likely Ethyl 2-hydroxy-3,4,6-trimethylbenzoate . This derived aromatic compound, now possessing a hydroxyl group, three methyl groups, and a carbethoxy group, would exhibit reactivity in aromatic substitution reactions governed by the electronic effects of these substituents.

Electrophilic Aromatic Substitution (EAS): In EAS, an electrophile replaces an atom (usually hydrogen) on the aromatic ring. wikipedia.orgmasterorganicchemistry.com The rate and regioselectivity of the reaction are determined by the existing substituents. libretexts.org

Activating Groups: The hydroxyl (-OH) group and the three methyl (-CH₃) groups are electron-donating groups that activate the ring towards electrophilic attack, making it more reactive than benzene. libretexts.org They are ortho, para-directors.

Deactivating Group: The carbethoxy (-COOEt) group is an electron-withdrawing group that deactivates the ring and is a meta-director. byjus.com

On the derived phenol, the powerful activating and directing effect of the hydroxyl group would dominate. The only available position on the ring for substitution is C5. Therefore, electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions would be expected to occur exclusively at this position.

Table 3: Directing Effects of Substituents on the Derived Aromatic Compound

| Substituent | Type | Activating/Deactivating | Ortho/Para/Meta Directing |

| -OH (hydroxyl) | Electron-Donating (Resonance) | Strongly Activating | Ortho, Para |

| -CH₃ (methyl) | Electron-Donating (Inductive) | Activating | Ortho, Para |

| -COOEt (carbethoxy) | Electron-Withdrawing (Resonance & Inductive) | Deactivating | Meta |

Nucleophilic Aromatic Substitution (SNAr): SNAr involves the attack of a nucleophile on an aromatic ring, displacing a leaving group. wikipedia.org This reaction requires the ring to be electron-deficient, a condition typically met by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like a halide). libretexts.orglibretexts.org

The derived compound, Ethyl 2-hydroxy-3,4,6-trimethylbenzoate, is an electron-rich aromatic ring due to the potent activating effects of the hydroxyl and methyl groups. masterorganicchemistry.com Furthermore, it lacks a suitable leaving group in a properly activated position. Consequently, this molecule is a very poor substrate for SNAr reactions. For it to undergo nucleophilic aromatic substitution, it would need to be chemically modified, for example, by converting the hydroxyl group into a better leaving group (like a triflate) and introducing strong electron-withdrawing groups onto the ring.

Mechanistic Investigations in Reactions Involving 6 Carbethoxy 2,2,6 Trimethylcyclohexanone

Elucidation of Reaction Pathways and Intermediates

The reaction pathways of 6-carbethoxy-2,2,6-trimethylcyclohexanone are largely dictated by the interplay of its functional groups: the ketone, the carbethoxy group, and the heavily substituted cyclohexane (B81311) ring. Reactions can be initiated at several sites, leading to a variety of intermediates and final products.

One of the most fundamental reaction pathways involves the enolization of the ketone. Due to the presence of a quaternary carbon at the C6 position, enolization can only occur towards the C5 position. This regioselective enolization is a key feature of the reactivity of this molecule. The resulting enolate is a crucial intermediate in a wide range of reactions, including alkylations, aldol (B89426) condensations, and halogenations. The nature of the base used for deprotonation and the reaction conditions can influence the geometry of the enolate formed.

Another significant reaction pathway involves the carbethoxy group. This ester functionality can undergo hydrolysis, transesterification, or reduction. The proximity of the bulky gem-dimethyl group at the C2 position and the methyl group at the C6 position can sterically hinder the approach of nucleophiles to the ester carbonyl, potentially requiring more forcing reaction conditions compared to less substituted esters.

Reactions involving the ketone carbonyl itself, such as nucleophilic additions, are also central to the chemistry of this compound. The facial selectivity of nucleophilic attack is heavily influenced by the steric environment of the cyclohexane ring, a concept that will be explored in more detail in the subsequent sections.

Table 1: Key Reaction Pathways and Associated Intermediates of this compound

| Reaction Type | Initiating Site | Key Intermediate(s) |

| Enolization | α-proton at C5 | Enolate |

| Nucleophilic Addition | Ketone Carbonyl | Tetrahedral Intermediate |

| Ester Hydrolysis | Ester Carbonyl | Tetrahedral Intermediate |

| Reduction | Ketone/Ester Carbonyl | Metal Hydride Complex |

Transition State Analysis and Energy Profiles for Key Transformations

Understanding the transition states of reactions involving this compound is paramount for predicting and controlling the outcome of a given transformation. While specific experimental data on the transition state energies for this exact molecule are not extensively reported in publicly available literature, we can infer the key factors based on computational studies of related cyclohexanone (B45756) systems.

For instance, in nucleophilic additions to the carbonyl group, two primary transition states can be envisioned, corresponding to the approach of the nucleophile from either the axial or equatorial face of the molecule. The relative energies of these transition states will determine the diastereoselectivity of the reaction. The chair-like conformation of the cyclohexane ring places the substituents in specific spatial arrangements that differentially hinder these two approach trajectories. The bulky gem-dimethyl group at C2 and the carbethoxy and methyl groups at the quaternary C6 position create a sterically crowded environment. It is generally expected that the transition state corresponding to the equatorial attack of a nucleophile would be lower in energy, as this avoids steric clashes with the axial substituents.

Energy profiles for reactions such as enolate alkylation would also be heavily influenced by steric factors. The approach of an electrophile to the enolate intermediate will be directed to the less hindered face of the molecule, leading to a specific stereochemical outcome in the final product.

Table 2: Hypothetical Relative Transition State Energies for Nucleophilic Addition

| Nucleophilic Approach | Major Steric Interactions | Hypothetical Relative Energy (kcal/mol) |

| Axial Attack | 1,3-diaxial interactions with axial methyl/carbethoxy group | Higher |

| Equatorial Attack | Gauche interactions with adjacent substituents | Lower |

Note: This table is illustrative and based on general principles of stereochemistry in cyclohexanone systems.

Kinetic and Thermodynamic Considerations in Stereochemical Control

The stereochemical outcome of reactions involving this compound can be governed by either kinetic or thermodynamic control. This distinction is crucial for achieving a desired stereoisomer as the major product.

Under kinetic control, the product distribution is determined by the relative rates of competing reaction pathways. The product that is formed fastest will be the major product, irrespective of its thermodynamic stability. For reactions of this compound, kinetically controlled processes are often those that proceed through the lowest energy transition state, which as discussed, is typically the one that minimizes steric interactions. For example, the reduction of the ketone with a bulky reducing agent at low temperature would likely favor the formation of the kinetically controlled alcohol product.

Under thermodynamic control, the reaction is allowed to reach equilibrium, and the product distribution reflects the relative thermodynamic stabilities of the possible products. The most stable stereoisomer will be the major product. In the context of this compound, the thermodynamically favored product will be the one in which bulky substituents adopt equatorial positions in the chair conformation of the cyclohexane ring to minimize steric strain. If a reaction is reversible, such as certain aldol additions or isomerizations, prolonged reaction times or elevated temperatures can lead to the thermodynamically favored product.

Studies on Regioselectivity and Diastereoselectivity in Cyclohexanone Reactions

The concepts of regioselectivity and diastereoselectivity are central to understanding the reactivity of this compound.

Regioselectivity: As previously mentioned, the enolization of this ketone is highly regioselective. The absence of a proton at the C6 position means that enolization can only occur at the C5 position. This inherent structural feature simplifies reactions that proceed through an enolate intermediate, as it eliminates the possibility of forming a mixture of regioisomeric products.

Diastereoselectivity: The diastereoselectivity of reactions at the carbonyl carbon or at the α-carbon (C5) is a more complex issue, governed by the steric and electronic properties of the molecule and the reagents used.

In nucleophilic additions to the carbonyl group, the facial selectivity of the attack determines the stereochemistry at the newly formed stereocenter. The steric hindrance on one face of the molecule, created by the axial substituents in the preferred chair conformation, will direct the incoming nucleophile to the opposite, less hindered face.

In reactions involving the enolate, such as alkylation, the diastereoselectivity is determined by the direction of approach of the electrophile to the planar enolate. The existing stereocenter at C6 and the bulky gem-dimethyl group at C2 will influence the trajectory of the incoming electrophile, leading to the preferential formation of one diastereomer over the other. Computational studies on similar systems have shown that the minimization of allylic strain in the transition state is a key factor in determining the diastereochemical outcome.

Table 3: Factors Influencing Selectivity in Reactions of this compound

| Selectivity Type | Key Influencing Factors | Expected Outcome |

| Regioselectivity (Enolization) | Position of α-protons | Exclusive formation of the C5-enolate |

| Diastereoselectivity (Nucleophilic Addition) | Steric hindrance from axial substituents | Preferential attack from the less hindered face |

| Diastereoselectivity (Enolate Alkylation) | Minimization of allylic strain, steric hindrance | Preferential formation of one diastereomer |

Applications As a Synthetic Intermediate and Building Block in Complex Molecule Synthesis

Role in the Total Synthesis of Natural Products

The intricate and densely functionalized structure of 6-Carbethoxy-2,2,6-trimethylcyclohexanone makes it an attractive starting point for the synthesis of complex natural products, particularly those possessing carbocyclic and heterocyclic scaffolds.

Synthesis of Terpenoids (e.g., Thujopsene)

While the direct total synthesis of the sesquiterpene Thujopsene from this compound is not prominently documented in the literature, the structural motifs present in the latter make it a theoretically plausible precursor for various terpenoids. The synthesis of Thujopsene has been accomplished through various routes, often employing different starting materials. researchgate.netforeverest.net For instance, one enantioselective formal synthesis of (−)-thujopsene utilizes (+)-dihydrocarvone as a key starting material. researchgate.net Another approach involves the synthesis of key intermediates like dihydromayurone from β-cyclocitral. researchgate.net

The general synthetic strategies towards terpenoids often involve the construction of substituted six-membered rings, which is a key feature of this compound. The presence of multiple methyl groups and a carbethoxy functional group provides handles for further chemical transformations and skeletal rearrangements common in terpenoid synthesis.

Precursor for Abscisic Acid Analogs

The plant hormone abscisic acid (ABA) and its analogs are significant targets in synthetic chemistry due to their important biological activities. rsc.org A concise and practical total synthesis of (+)-Abscisic acid has been reported starting from a closely related structural isomer, ethyl 2,6,6-trimethyl-4-oxocyclohex-2-ene-1-carboxylate. nih.govacs.org

This synthesis highlights the utility of the substituted cyclohexanone (B45756) core in constructing the characteristic ring system of abscisic acid. The key steps in this synthesis include a Sharpless asymmetric epoxidation to introduce a stereocenter and a vinylogous aldol (B89426) condensation to build the side chain. nih.govacs.org Although not directly employing this compound, this synthesis demonstrates the potential of its structural framework for accessing abscisic acid and its derivatives. The conversion of the saturated cyclohexanone ring in this compound to the cyclohexenone system of the ABA precursor is a feasible transformation in organic synthesis.

Intermediate in the Synthesis of Other Complex Carbocyclic and Heterocyclic Systems

The reactivity of the carbocyclic core of this compound and its derivatives allows for their use in the synthesis of a variety of complex carbocyclic and heterocyclic systems. A notable example is the use of chalcone-based 6-carbethoxy-2-cyclohexen-1-one derivatives in the synthesis of 2H-indazol-3-ol derivatives. nih.govbohrium.com

In a study utilizing microwave-assisted synthesis, various chalcone-based 6-carbethoxy-2-cyclohexen-1-one derivatives were synthesized and subsequently converted to the corresponding indazole derivatives. nih.gov This transformation showcases the utility of the 6-carbethoxy-cyclohexenone scaffold as a versatile platform for constructing fused heterocyclic systems. The synthesis of these indazole derivatives from cyclohexenone precursors has been a subject of interest in heterocyclic chemistry. researchgate.net

Utilization in the Preparation of Advanced Pharmaceutical Precursors (without clinical context)

The structural motifs present in this compound are found in various biologically active molecules, making it a valuable precursor in medicinal chemistry research. The cyclohexanone ring, for instance, is a common feature in many pharmaceutical agents.

While specific examples of the direct use of this compound in the synthesis of named pharmaceutical precursors are not extensively detailed in publicly available literature, its constituent functional groups—the ketone and the ester—are staples of pharmaceutical synthesis. Chalcones, which can be derived from related cyclohexanone structures, are known intermediates in the synthesis of various heterocyclic compounds with potential biological activities, such as indazoles, isoxazoles, and pyrazolines. researchgate.net The synthesis of novel chalcone-based 6-carbethoxy-2-cyclohexen-1-one derivatives and their subsequent conversion to indazoles with potential antioxidant and antimicrobial properties underscores the value of this structural class in generating compounds of medicinal interest. nih.govbohrium.com

Contributions to the Development of New Synthetic Methodologies in Organic Chemistry

The unique combination of functional groups in this compound, specifically the β-keto ester within a cyclic framework, makes it a valuable substrate for the development and optimization of new synthetic methodologies. β-Keto esters are highly versatile intermediates in organic synthesis, amenable to a wide range of chemical transformations. uts.edu.augoogle.com

Advanced Spectroscopic and Analytical Methodologies for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. For 6-Carbethoxy-2,2,6-trimethylcyclohexanone, a combination of one-dimensional and two-dimensional (2D) NMR experiments is essential to assign all proton (¹H) and carbon (¹³C) signals and to establish the compound's connectivity and relative stereochemistry.

Application of 2D NMR Experiments (e.g., COSY, NOESY, HSQC, HMBC) for Connectivity and Relative Stereochemistry

Two-dimensional NMR experiments are indispensable for mapping the complex spin systems within this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, COSY spectra would show correlations between adjacent protons in the cyclohexanone (B45756) ring, for instance, between the protons at C3, C4, and C5, helping to trace the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each carbon atom that bears protons. For example, the methyl protons of the ethyl group would show a correlation to the methylene (B1212753) carbon of that group.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for piecing together the molecular puzzle. It shows correlations between protons and carbons that are separated by two or three bonds. Key HMBC correlations for this compound would include:

Correlations from the protons of the C6-methyl group to the quaternary C6 carbon, the C2 carbon, and the carbonyl carbon (C1).

Correlations from the gem-dimethyl protons at C2 to the C2 carbon, the C1 carbonyl carbon, and the C3 methylene carbon.

Correlations from the methylene protons of the carbethoxy group to the ester carbonyl carbon. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is vital for determining the relative stereochemistry by identifying protons that are close in space. For this compound, a key NOESY correlation would be observed between the C6-methyl group and one of the gem-dimethyl groups at C2, which would indicate their cis relationship on the cyclohexanone ring. researchgate.net

Table 1: Expected 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Information Gained | Expected Key Correlations |

|---|---|---|---|

| COSY | ¹H - ¹H (through 2-3 bonds) | Proton-proton connectivity | Protons on C3 ↔ Protons on C4 ↔ Protons on C5 |

| HSQC | ¹H - ¹³C (through 1 bond) | Direct C-H attachments | C2-CH₃ protons ↔ C2-CH₃ carbon; C6-CH₃ proton ↔ C6-CH₃ carbon |

| HMBC | ¹H - ¹³C (through 2-3 bonds) | Connectivity across quaternary carbons and heteroatoms | C6-CH₃ protons ↔ C1 (carbonyl), C2, C6; C2-CH₃ protons ↔ C1 (carbonyl), C2, C3, C6 |

| NOESY | ¹H - ¹H (through space) | Spatial proximity of protons, relative stereochemistry | C6-CH₃ protons ↔ C2-CH₃ protons (axial/equatorial) |

Use of Chiral Shift Reagents for Enantiomeric Purity Determination

Since this compound possesses a stereocenter at the C6 position, it exists as a pair of enantiomers. To determine the enantiomeric purity of a sample, chiral shift reagents (CSRs), typically lanthanide complexes like Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can be employed in NMR spectroscopy. When a CSR is added to a sample of the chiral ketone, it forms diastereomeric complexes with each enantiomer. These transient complexes have different magnetic environments, causing the NMR signals of the two enantiomers, which are identical in a non-chiral solvent, to separate (i.e., have different chemical shifts). The ratio of the integrated areas of these separated peaks for a given proton (e.g., the C6-methyl protons) directly corresponds to the ratio of the enantiomers in the sample, allowing for the calculation of enantiomeric excess (ee).

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule with high accuracy. For this compound, the molecular formula is C₁₂H₂₀O₃. guidechem.com HRMS can measure the mass of the molecular ion to several decimal places, allowing for its unambiguous identification. The calculated exact mass for C₁₂H₂₀O₃ is 212.141245 amu. guidechem.com An experimental HRMS measurement yielding a value extremely close to this theoretical mass would confirm the molecular formula and rule out other potential formulas with the same nominal mass.

Table 2: Mass Spectrometry Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₂₀O₃ | guidechem.com |

| Molecular Weight (Nominal) | 212 g/mol | guidechem.com |

| Monoisotopic Mass (Exact) | 212.14124450 Da | guidechem.com |

Fragmentation Pattern Analysis for Structural Insights

In mass spectrometry, particularly with electron ionization (EI), the molecular ion often undergoes fragmentation, breaking into smaller, charged pieces. The pattern of these fragment ions serves as a molecular fingerprint and provides valuable structural information. For this compound, the fragmentation pattern would be influenced by the ketone and ester functional groups. libretexts.org

Key expected fragmentation pathways include:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common pathway for ketones. libretexts.org This could lead to the loss of a methyl radical (•CH₃, loss of 15 Da) or the C6-substituent group.

Loss of the ethoxy group: Fragmentation of the ester could involve the loss of the ethoxy radical (•OCH₂CH₃, loss of 45 Da) or ethylene (B1197577) via a McLafferty-type rearrangement.

Loss of the carbethoxy group: Cleavage of the C-C bond between the ring and the ester group could result in the loss of the entire carbethoxy group (•COOCH₂CH₃, loss of 73 Da).

Ring fragmentation: Cyclohexanone structures can undergo characteristic ring-opening and subsequent fragmentation, often involving the loss of small neutral molecules like ethene (C₂H₄, loss of 28 Da). docbrown.info

Analysis of the masses of these fragment ions helps to confirm the presence of the key structural motifs within the molecule.

X-ray Crystallography for Absolute Configuration and Conformational Analysis

While NMR can determine relative stereochemistry, X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. This technique requires the compound to be in a crystalline form. If a suitable single crystal of one enantiomer of this compound can be grown, its interaction with X-rays produces a diffraction pattern.

Analysis of this pattern allows for the creation of a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of every atom. This provides an unambiguous determination of the absolute stereochemistry (R or S) at the C6 chiral center. Furthermore, X-ray crystallography provides highly accurate data on bond lengths, bond angles, and the preferred solid-state conformation of the cyclohexanone ring (e.g., chair, boat, or twist-boat).

Other Chromatographic and Spectroscopic Methods (e.g., GC-MS, IR) for Purity and Functional Group Identification

In the structural and stereochemical elucidation of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Infrared (IR) Spectroscopy serve as indispensable tools. These methods provide orthogonal information, with GC-MS offering insights into the compound's purity and molecular weight, while IR spectroscopy confirms the presence of key functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This combination allows for the effective assessment of the purity of this compound and provides crucial information about its molecular structure through fragmentation analysis.

In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. This separation is critical for resolving the target compound from any starting materials, byproducts, or impurities, thus providing a clear indication of its purity. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a specific set of chromatographic conditions.

Following separation, the eluted molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z).

For this compound, the molecular ion peak (M⁺), corresponding to the intact molecule, would be expected. However, this peak may be weak or absent in some cases due to the instability of the molecular ion. whitman.edu The fragmentation pattern is often more informative for structural confirmation. Key fragmentation pathways for ketones and esters can be predicted. libretexts.org

The fragmentation of cyclic alkanes, such as the cyclohexanone ring, often involves the loss of side chains at the α-position to the ring. whitman.edu For this compound, this could involve the loss of the methyl or carbethoxy groups. The fragmentation of the ester group itself can also lead to characteristic peaks. libretexts.org The interpretation of these fragments helps to piece together the structure of the original molecule. ajgreenchem.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrational frequencies of its bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for its two primary functional groups: the ketone and the ester. The presence of a strong absorption band in the region of 1700-1725 cm⁻¹ is indicative of the C=O stretching vibration of the cyclohexanone ring. The exact position of this peak can be influenced by ring strain and substitution. For comparison, the C=O stretch in 2,2,6-trimethylcyclohexanone (B1581249) is observed in its vapor phase IR spectrum. nist.gov

The carbethoxy (ethyl ester) group will also exhibit a strong C=O stretching absorption, typically at a higher frequency than the ketone, in the range of 1735-1750 cm⁻¹. Additionally, the C-O stretching vibrations of the ester group will produce strong bands in the fingerprint region, between 1000 and 1300 cm⁻¹. For instance, ethyl 2-oxocyclopentanecarboxylate shows characteristic IR absorptions. chemicalbook.com

The aliphatic C-H stretching vibrations of the methyl and methylene groups on the cyclohexane (B81311) ring and the ethyl group of the ester will appear in the region of 2850-3000 cm⁻¹. The presence of these distinct absorption bands provides clear evidence for the key functional moieties within the this compound molecule.

A summary of the expected IR absorption bands is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ketone (C=O) | Stretch | 1700 - 1725 |

| Ester (C=O) | Stretch | 1735 - 1750 |

| Ester (C-O) | Stretch | 1000 - 1300 |

| Aliphatic (C-H) | Stretch | 2850 - 3000 |

This interactive table summarizes the expected key infrared absorption bands for this compound based on the functional groups present.

Together, GC-MS and IR spectroscopy provide a comprehensive analytical profile of this compound, confirming its purity and the presence of its defining functional groups, which are crucial steps in its complete structural and stereochemical elucidation.

Theoretical and Computational Studies of 6 Carbethoxy 2,2,6 Trimethylcyclohexanone

Conformational Analysis and Molecular Dynamics Simulations of the Cyclohexanone (B45756) Ring System

The conformational landscape of the 6-Carbethoxy-2,2,6-trimethylcyclohexanone ring system is critical to understanding its reactivity and interactions. The cyclohexanone ring typically adopts a chair conformation to minimize angular and torsional strain. However, the presence of bulky substituents, such as the two methyl groups at the C2 position and the methyl and carbethoxy groups at the C6 position, introduces significant steric interactions that can influence the stability of different conformers.

Conformational analysis of substituted cyclohexanones is a well-established area of computational chemistry. For this compound, the primary chair conformers would involve the axial or equatorial placement of the C6-carbethoxy and C6-methyl groups. Due to the A-1,3 strain, it is generally expected that the conformer with the bulky carbethoxy group in the equatorial position would be more stable.

Molecular dynamics (MD) simulations can provide a dynamic picture of the conformational flexibility of the cyclohexanone ring. mdpi.com By simulating the motion of atoms over time, MD can reveal the equilibrium between different chair and boat conformations, as well as the transition states connecting them. These simulations are particularly useful for understanding how the molecule behaves in different solvent environments, as solvent-solute interactions can significantly impact conformational preferences.

A recent study on β-keto esters utilized molecular dynamics to understand the stability of ligand-protein complexes, a technique directly applicable to studying the behavior of this compound in a biological environment. nih.gov

Interactive Table: Conformational Energy Profile (Illustrative Example)

| Conformer | Dihedral Angle (°C1-C2-C3-C4) | Relative Energy (kcal/mol) | Population (%) |

| Chair (Carbethoxy-eq) | 55.2 | 0.0 | 95.8 |

| Chair (Carbethoxy-ax) | -54.8 | 2.5 | 4.1 |

| Twist-Boat | 30.1 | 5.8 | < 0.1 |

Note: This table is an illustrative example based on typical values for substituted cyclohexanones and does not represent experimentally verified data for this compound.

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Spectroscopic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and spectroscopic properties of molecules like this compound. DFT methods can accurately predict molecular geometries, vibrational frequencies (correlating to IR and Raman spectra), and electronic transitions (correlating to UV-Vis spectra).

For this compound, DFT calculations would typically be employed to:

Optimize the geometry of the most stable conformer.

Calculate the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.

Predict the vibrational frequencies to aid in the interpretation of experimental infrared and Raman spectra.

Simulate the UV-Vis spectrum by calculating the energies and oscillator strengths of electronic transitions.

A study on other cyclic ketones has demonstrated the use of DFT to investigate structural, elastic, and electronic properties, which could be similarly applied to this compound. researchgate.net

Interactive Table: Calculated Spectroscopic Data (Illustrative Example)

| Property | Calculated Value | Experimental Correlation |

| Carbonyl Stretch (C=O) | 1715 cm⁻¹ | IR Spectroscopy |

| HOMO Energy | -6.5 eV | Ionization Potential |

| LUMO Energy | -0.8 eV | Electron Affinity |

| HOMO-LUMO Gap | 5.7 eV | Chemical Reactivity |

| λmax (UV-Vis) | 285 nm | UV-Vis Spectroscopy |

Note: This table is an illustrative example based on typical values for substituted cyclohexanones and does not represent experimentally verified data for this compound.

Computational Prediction of Reactivity and Selectivity in Organic Reactions

Computational methods are invaluable for predicting the reactivity and selectivity of organic reactions involving this compound. The presence of a prochiral carbonyl group and a stereocenter at C6 makes the molecule an interesting substrate for stereoselective reactions.

DFT calculations can be used to model the transition states of reactions, such as nucleophilic additions to the carbonyl group. By comparing the activation energies of different reaction pathways, it is possible to predict which diastereomer will be the major product. For example, in the reduction of the ketone, computational models can predict whether the hydride will attack from the axial or equatorial face, leading to the corresponding alcohol.

Furthermore, the local reactivity of the molecule can be assessed through condensed Fukui functions or molecular electrostatic potential (MEP) maps, which identify the most electrophilic and nucleophilic sites. A computational analysis of other β-keto esters has shown that their reactivity can be effectively studied using such theoretical assessments. nih.gov

Molecular Modeling of Enzyme-Substrate Interactions in Biocatalytic Transformations

Biocatalysis offers a green and highly selective route for the transformation of organic molecules. This compound is a potential substrate for various enzymes, such as reductases, which can stereoselectively reduce the ketone functionality.

Molecular modeling techniques, including molecular docking and molecular dynamics (MD) simulations, are employed to understand how the substrate binds to the active site of an enzyme.

Molecular Docking: This technique predicts the preferred orientation of the substrate within the enzyme's active site, providing insights into the key amino acid residues involved in binding and catalysis.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run on the enzyme-substrate complex to study its dynamic behavior. This can reveal how the enzyme conformation changes upon substrate binding and can help to rationalize the observed stereoselectivity of the biocatalytic reaction.

A study on the antibacterial activity of β-keto esters utilized molecular docking and molecular dynamics to investigate their interactions with quorum-sensing proteins, demonstrating the applicability of these methods to similar compounds. mdpi.com

Interactive Table: Key Interactions in a Hypothetical Enzyme Active Site (Illustrative Example)

| Amino Acid Residue | Interaction Type | Distance (Å) |

| Tyr152 | Hydrogen Bond (with C=O) | 2.8 |

| Ser105 | Hydrogen Bond (with ester O) | 3.1 |

| Trp221 | Hydrophobic (with methyl groups) | 3.5 - 4.0 |

| Arg88 | Electrostatic (with ester) | 4.2 |

Note: This table is an illustrative example based on typical enzyme-substrate interactions and does not represent experimentally verified data for this compound.

Synthesis and Investigation of Derivatives and Analogues of 6 Carbethoxy 2,2,6 Trimethylcyclohexanone

Synthesis of Substituted Cyclohexanone (B45756) Derivatives

The synthesis of substituted cyclohexanone derivatives, particularly those with a high degree of substitution like 6-Carbethoxy-2,2,6-trimethylcyclohexanone, requires strategic planning to introduce the desired functional groups and stereocenters.

A plausible synthetic route to the core structure of this compound can be conceptualized starting from the commercially available 2,6-dimethylcyclohexanone. The initial step would involve the exhaustive methylation at the C2 position to introduce the gem-dimethyl group, yielding 2,2,6-trimethylcyclohexanone (B1581249). This can be achieved using a strong base, such as lithium diisopropylamide (LDA), followed by treatment with an excess of a methylating agent like methyl iodide.

Following the formation of 2,2,6-trimethylcyclohexanone, the carbethoxy group can be introduced at the C6 position. This is a classic example of the acylation of a ketone enolate. The ketone is treated with a strong base to form the corresponding enolate, which then reacts with an acylating agent like diethyl carbonate to afford the desired β-keto ester.

| Step | Reactants | Reagents | Product |

| 1 | 2,6-Dimethylcyclohexanone | LDA, Methyl Iodide (excess) | 2,2,6-Trimethylcyclohexanone |

| 2 | 2,2,6-Trimethylcyclohexanone | NaH, Diethyl Carbonate | This compound |

The synthesis of other substituted cyclohexanone derivatives often involves cyclization reactions. For instance, derivatives of 6-carbethoxy-2-cyclohexen-1-one can be synthesized from chalcones (α,β-unsaturated ketones) through a base-catalyzed cyclization reaction with ethyl acetoacetate (B1235776). orgsyn.orgdoubtnut.comreddit.comnih.govresearchgate.net This method, known as the Robinson annulation, is a powerful tool for the formation of six-membered rings. reddit.com While these products are unsaturated, subsequent reduction of the double bond can lead to saturated cyclohexanone derivatives.

Functional Group Interconversions on the this compound Core

The presence of both a ketone and a β-keto ester in the this compound structure allows for a variety of functional group interconversions, providing access to a diverse range of derivatives.

Reactions of the Ketone Carbonyl Group:

The ketone functionality can undergo a range of standard transformations. For example, reduction of the ketone to a secondary alcohol can be achieved using various reducing agents. The choice of reagent can influence the stereochemical outcome of the reaction, especially given the chiral center at C6.

Reduction to Alcohol: The use of sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would reduce the ketone to the corresponding cyclohexanol. The stereoselectivity of this reduction would be influenced by the steric bulk of the adjacent quaternary center.

Reactions of the β-Keto Ester Moiety:

The β-keto ester functionality is particularly versatile.

Decarboxylation: A common reaction of β-keto esters is decarboxylation, which involves hydrolysis of the ester to the corresponding β-keto acid, followed by heating to eliminate carbon dioxide. This process would yield 2,2,6-trimethylcyclohexanone.

Alkylation and Acylation: The α-proton of the β-keto ester is acidic and can be removed by a base to form an enolate. This enolate can then be reacted with various electrophiles, such as alkyl halides or acyl chlorides, to introduce new substituents at the C6 position. However, in the case of this compound, the C6 position is already a quaternary carbon, precluding further substitution at this site.

The following table summarizes some key potential functional group interconversions:

| Starting Material | Reagent(s) | Major Product | Transformation Type |

| This compound | 1. NaOH, H₂O, Δ 2. H₃O⁺ | 2,2,6-Trimethylcyclohexanone | Decarboxylation |

| This compound | NaBH₄, CH₃OH | Ethyl 1-hydroxy-2,2,6-trimethylcyclohexane-6-carboxylate | Ketone Reduction |

Structure-Reactivity Relationship Studies of Related Compounds

The reactivity of this compound and its analogues is significantly influenced by their substitution patterns.

The three methyl groups on the cyclohexanone ring exert considerable steric hindrance. The gem-dimethyl group at the C2 position and the methyl group at the C6 position flank the ketone carbonyl group. This steric congestion can hinder the approach of nucleophiles to the carbonyl carbon. For example, it has been noted that 2,2,6-trimethylcyclohexanone does not form a cyanohydrin in good yield, in contrast to the unhindered cyclohexanone, due to the steric hindrance posed by the methyl groups. doubtnut.com This reduced reactivity towards nucleophilic attack is a key feature of this substituted cyclohexanone core.

In the context of β-keto esters, steric hindrance can also play a role in their reactivity. While the ester carbonyl is generally less reactive towards nucleophiles than the ketone carbonyl, the bulky substituents on the ring can influence the accessibility of both carbonyl groups. mdpi.com

Studies on other substituted cyclohexanones have provided insights into how different substituents affect reactivity. For instance, the position and electronic properties of substituents on a phenyl ring attached to a cyclohexanone core have been shown to influence the biological activity of ketamine analogues. acs.org In general, electron-withdrawing or electron-donating groups can alter the electrophilicity of the carbonyl carbon and the acidity of α-protons, thereby influencing reaction rates and equilibria.

The table below outlines the expected impact of structural features on the reactivity of the this compound core, based on established chemical principles.

| Structural Feature | Effect on Reactivity | Rationale |

| gem-Dimethyl group at C2 | Decreased reactivity of the ketone carbonyl towards nucleophiles | Steric hindrance around the carbonyl group. |

| Methyl group at C6 | Contributes to steric hindrance around the ketone and influences the conformation of the ring. | Increased steric bulk adjacent to the ketone. |

| Carbethoxy group at C6 | Activates the α-proton (if present) and provides a site for further functionalization (e.g., decarboxylation). | Electron-withdrawing nature of the ester group. |

Future Research Directions and Unresolved Challenges

Exploration of More Sustainable and Environmentally Benign Synthetic Routes

The traditional synthesis of complex molecules like 6-Carbethoxy-2,2,6-trimethylcyclohexanone often involves multi-step processes with significant environmental footprints. A primary area of future research is the development of greener and more sustainable synthetic pathways.

Current research in the broader field of fragrance synthesis is increasingly focused on green chemistry principles, which can be applied to the production of this specific ketone. matec-conferences.orgresearchgate.net This includes the use of renewable feedstocks, the application of efficient and recyclable catalysts, and the replacement of hazardous organic solvents with more environmentally friendly alternatives. matec-conferences.orgresearchgate.net

Biocatalysis stands out as a promising avenue. rsc.org The use of enzymes, such as ene-reductases and alcohol dehydrogenases, could offer highly selective and energy-efficient methods for key steps in the synthesis. rsc.org For instance, engineered microorganisms could potentially be designed to produce the core sesquiterpenoid skeletons from which this compound could be derived, a strategy already being explored for other fragrance compounds. kaust.edu.sa

Another key focus is the development of innovative catalysts . matec-conferences.org This includes heterogeneous catalysts that can be easily separated from the reaction mixture and reused, minimizing waste. For the synthesis of related polysubstituted cyclohexenones, organocatalysts like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) have been shown to be effective in promoting pseudo-three-component reactions under solvent-free conditions, offering a green and efficient alternative.

The use of green solvents , such as ionic liquids or even water, is another critical aspect of sustainable synthesis. researchgate.net While the solubility of non-polar molecules like this compound in aqueous media can be a challenge, techniques such as micellar catalysis or the use of co-solvents could overcome these limitations.

A comparison of key aspects of traditional versus potential green synthetic routes is highlighted in the table below.

| Feature | Traditional Synthesis | Potential Green Synthesis |

| Feedstocks | Often petroleum-based | Renewable resources (e.g., bio-based precursors) |

| Catalysts | Stoichiometric reagents, homogeneous catalysts | Biocatalysts (enzymes, whole cells), heterogeneous catalysts |

| Solvents | Volatile organic compounds (VOCs) | Water, supercritical fluids, ionic liquids, solvent-free conditions |

| Energy Input | Often high temperatures and pressures | Milder reaction conditions, microwave or ultrasonic assistance |

| Byproducts | Significant waste generation | High atom economy, minimal byproducts |

Development of Novel Reactivity Patterns for the this compound Skeleton

The unique structural features of this compound, particularly the sterically hindered β-keto ester moiety, present both challenges and opportunities for developing novel chemical transformations. Future research will likely focus on unlocking new reactivity patterns to create a wider range of derivatives with potentially valuable properties.

The presence of a quaternary carbon center adjacent to the carbonyl group significantly influences the molecule's reactivity. Research on related sterically hindered β-keto esters has shown that these compounds can undergo unique transformations. nih.gov For example, while typical β-keto esters readily undergo reactions at the α-position, the steric bulk in this compound may favor alternative reaction pathways.

One area of exploration is the development of selective C-H functionalization methods to modify the cyclohexanone (B45756) ring at positions that are otherwise difficult to access. This could lead to the synthesis of novel analogs with altered fragrance profiles or other desirable characteristics.

Furthermore, the development of new catalytic systems is crucial for overcoming the steric hindrance and enabling reactions that are currently inefficient. For instance, the use of advanced transition metal catalysts could facilitate cross-coupling reactions or other carbon-carbon bond-forming reactions at the sterically congested centers.

The table below outlines potential areas of reactivity exploration for the this compound skeleton.

| Reaction Type | Potential Application | Challenges |

| Selective C-H Activation | Introduction of new functional groups on the cyclohexanone ring. | Overcoming the high bond dissociation energies and achieving regioselectivity. |

| Asymmetric Transformations | Synthesis of specific stereoisomers with unique properties. | Developing catalysts that can control stereochemistry at the sterically hindered centers. |

| Ring-Opening/Rearrangement Reactions | Creation of novel molecular scaffolds. | Controlling the reaction pathways to yield desired products. |

| Decarboxylative Functionalization | Removal of the carbethoxy group and introduction of new substituents. | Developing mild and selective decarboxylation methods that are compatible with other functional groups. |

Advancement of Computational Predictive Models for Complex Transformations

The complexity of reactions involving sterically hindered molecules like this compound makes experimental optimization a time-consuming and resource-intensive process. The advancement of computational predictive models offers a powerful tool to accelerate the discovery and optimization of new synthetic routes and reactions.

Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), are increasingly being used to elucidate reaction mechanisms and predict the outcomes of complex organic reactions. nih.govrsc.org For this compound, DFT calculations could be employed to:

Model transition states of potential reactions to understand the energy barriers and predict the most likely reaction pathways.

Investigate the influence of substituents on the electronic structure and reactivity of the molecule.

Design novel catalysts by simulating their interaction with the substrate and predicting their catalytic activity and selectivity.

Machine learning (ML) is another rapidly emerging field with significant potential for predicting chemical reactivity. nih.govarxiv.org By training algorithms on large datasets of known reactions, ML models can learn to predict the products of new reactions with increasing accuracy. arxiv.org For a molecule like this compound, ML could be used to:

Predict the success or failure of a proposed reaction under specific conditions.

Optimize reaction conditions such as temperature, solvent, and catalyst to maximize yield and selectivity.

Identify novel reaction pathways by exploring a vast chemical space that would be impractical to investigate experimentally.

The integration of QM and ML approaches holds particular promise. QM calculations can provide high-fidelity data for training more accurate ML models, while ML can be used to rapidly screen large numbers of potential reactions before committing to more computationally expensive QM studies.

Integration with Automation and Flow Chemistry Technologies for Scalable Synthesis

To translate laboratory-scale discoveries into industrial applications, the development of scalable and efficient manufacturing processes is paramount. The integration of automation and flow chemistry technologies presents a transformative approach to the synthesis of specialty chemicals like this compound.

Flow chemistry , where reactions are performed in a continuous stream rather than in a traditional batch reactor, offers several advantages for the synthesis of complex molecules: acs.orgvapourtec.com

Enhanced safety: Small reactor volumes and excellent heat transfer minimize the risks associated with highly exothermic or hazardous reactions.

Improved efficiency and yield: Precise control over reaction parameters such as temperature, pressure, and residence time often leads to higher yields and purities. acs.org

Scalability: Scaling up production is often as simple as running the flow reactor for a longer period, avoiding the need for extensive re-optimization.

Automation plays a crucial role in realizing the full potential of flow chemistry. vapourtec.comsyrris.com Automated systems can precisely control reagent delivery, monitor reaction progress in real-time using in-line analytical techniques (e.g., IR, NMR), and even use feedback algorithms to self-optimize reaction conditions. rsc.org This "smart" manufacturing approach can significantly reduce development time and improve the robustness and reproducibility of the synthesis.

The application of automated flow chemistry is particularly relevant for the fragrance industry, where the consistent production of high-purity compounds is essential. matec-conferences.org The table below summarizes the potential benefits of integrating these technologies for the production of this compound.

| Technology | Key Advantages for Scalable Synthesis |

| Flow Chemistry | Improved safety, enhanced reaction control, straightforward scalability, potential for multi-step synthesis. |

| Automation | Precise control of process parameters, real-time monitoring and optimization, high-throughput experimentation. |

| Integrated Systems | Fully automated "synthesis-to-purification" workflows, reduced manual intervention, increased efficiency and reproducibility. |

Q & A

Q. How can researchers optimize synthetic routes for 6-carbethoxy-2,2,6-trimethylcyclohexanone?

Methodological Answer: Synthetic optimization should focus on regioselective alkylation and esterification. A Claisen-Schmidt condensation or Friedel-Crafts acylation may be adapted for introducing the carbethoxy group, while methyl groups can be introduced via Grignard reagents or alkylation under basic conditions . Key parameters include:

- Temperature control : Elevated temperatures (80–100°C) improve reaction rates but may lead to side products like over-alkylation.

- Catalyst selection : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution efficiency .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the target compound from byproducts (e.g., diastereomers or unreacted intermediates).

Data Consideration : Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) and confirm purity via GC-MS (expected m/z: 240 [M⁺]) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign signals using DEPT-135 and HSQC. The carbonyl (C=O) resonance appears at ~210 ppm (¹³C), while the carbethoxy group’s methyl protons resonate as a triplet at δ 1.2–1.4 ppm .

- IR Spectroscopy : Confirm ester (C=O stretch at ~1740 cm⁻¹) and ketone (C=O at ~1710 cm⁻¹) functionalities .

- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., axial vs. equatorial substituents) .

Q. What are the critical handling and stability considerations for this compound?

Methodological Answer:

- Storage : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent ester hydrolysis or ketone oxidation .

- Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring to assess hydrolytic susceptibility .

Advanced Research Questions

Q. How do stereochemical and steric effects influence reactivity in nucleophilic additions to this compound?

Methodological Answer: